Methylionene

Description

Contextualizing Methylionene within Natural Product Chemistry Research

Natural product chemistry focuses on compounds isolated from living organisms, studying their structures, biosynthesis, and biological activities csir.co.za. While this compound is predominantly synthesized commercially, its structural resemblance to ionones, which are degradation products of carotenoids found widely in nature, links it to this field. This compound can be synthesized through the condensation of citral (B94496) and methyl ethyl ketone (or butanone) followed by a cyclization reaction foreverest.netpatsnap.comchemicalbook.com. Although not extensively reported as a natural isolate, one source mentions its isolation from Sclerophoma pythiophila thegoodscentscompany.com. This connection, albeit limited, positions this compound within the broader chemical space explored by natural product chemists, particularly concerning terpenoid structures and their potential biological origins or mimetics.

Significance of this compound Analogues and Related Structures in Interdisciplinary Research

The significance of this compound extends to its various isomers and structurally related compounds, such as alpha-ionone, beta-ionone, and irone contaminantdb.cacanada.cainchem.orgcanada.caresearchgate.netresearchgate.net. These analogues share a common cyclohexene (B86901) ring structure with variations in double bond position and side chains. Studying these compounds is crucial in interdisciplinary research. In chemical biology, investigations into the metabolism and biological interactions of ionones and methylionones provide insights into how these molecules interact with biological systems, including microbial transformations researchgate.netasm.orgmdpi.com. For instance, studies have explored the microbial conversion of alpha-ionone, alpha-methylionone, and alpha-isomethylionone by Aspergillus niger, identifying various bioconversion products researchgate.netasm.org. In environmental science, the focus is on the fate and behavior of these compounds in different environmental compartments. Due to their structural similarities, read-across approaches using data from well-studied analogues are often employed in environmental risk assessments canada.cacanada.ca.

Overview of Contemporary Research Paradigms Relevant to this compound

Contemporary research involving this compound and its analogues spans several paradigms. Environmental chemistry research investigates the presence, persistence, and transformation of these compounds in the environment researchgate.netbasf.comoaepublish.com. Studies on microbial biodegradation highlight the role of microorganisms in breaking down these structures, which is vital for understanding their environmental persistence and developing potential bioremediation strategies researchgate.netasm.orgmdpi.com. Research in chemical synthesis continues to explore more efficient and environmentally friendly methods for producing this compound and its isomers, aligning with principles of green chemistry patsnap.commdpi.com. Furthermore, investigations into the biological activities of these compounds, excluding safety and dosage which are outside the scope here, contribute to chemical biology by exploring their interactions at a molecular level mdpi.com. The convergence of chemistry, biology, and environmental science is evident in the study of this compound, addressing its synthesis, biological fate, and environmental impact within an integrated framework mdpi.comuni-due.deresearchgate.netefdinitiative.orgmit.edu.

Here is a table summarizing key chemical properties of this compound (mixture of isomers):

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O | hmdb.cacontaminantdb.canih.govuni.luuni.lufishersci.ca |

| Molecular Weight | 206.32 g/mol | hmdb.cacontaminantdb.canih.gov |

| Appearance | Yellow transparent liquid or Colorless to amber-yellow liquid | foreverest.netchemicalbook.com |

| Odor | Woody and floral | foreverest.netchemimpex.com |

| CAS Numbers | 1335-46-2, 7779-30-8, 31197-54-3 (for specific isomers/mixtures) | nih.govchemicalbook.comfishersci.cabiocrick.com |

| PubChem CID (mixture of alpha and beta) | 61071 | nih.gov |

| PubChem CID (Methylionone) | 5371084 | nih.govuni.lufishersci.ca |

| PubChem CID (Beta-methylionone) | 61072, 5375218 | uni.lu |

| PubChem CID (Pseudomethyl ionone) | 6538424 | thegoodscentscompany.com |

| PubChem CID (delta-Methylionone) | 3015543 (Note: This CID is linked to 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl naphthalene (B1677914) in one source, while delta-Methylionone is described as a sesquiterpenoid with a different structure and HMDB ID in another. The PubChem CID for delta-Methylionone as a sesquiterpenoid is not explicitly provided in the search results, but HMDB0031737 is given for delta-Methylionone.) | hmdb.cathegoodscentscompany.com |

Structure

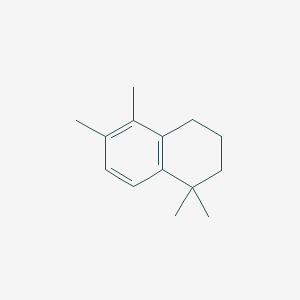

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,7,8-tetramethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-10-7-8-13-12(11(10)2)6-5-9-14(13,3)4/h7-8H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRXZWVNPHANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185125 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31197-54-3 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031197543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methylionene and Its Stereoisomers

Chemo-enzymatic Synthetic Approaches to Methylionene Derivatives

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic transformations, leveraging the high selectivity and mild reaction conditions often afforded by enzymes alongside the versatility of chemical reactions beilstein-journals.orgnih.gov. This integrated approach is particularly valuable for synthesizing complex molecules and controlling stereochemistry nih.govnih.gov.

Enzyme-Catalyzed Transformations in Stereoselective this compound Synthesis

Enzymes are increasingly employed in organic synthesis due to their exquisite chemo-, regio-, and stereoselectivity nih.govmdpi.comrsc.org. In the context of methylionone synthesis and related structures, enzyme-catalyzed transformations can be utilized to introduce chirality or selectively modify precursors nih.govmdpi.comnih.gov. For instance, enzymes can catalyze stereoselective reductions of carbonyl groups or double bonds in methylionone precursors, leading to specific stereoisomers nih.govmdpi.com. While direct examples of enzyme-catalyzed steps specifically for methylionone synthesis are not extensively detailed in the provided search results, the principles of enzyme catalysis in stereoselective synthesis, such as the use of alcohol dehydrogenases for stereoselective reduction or lipases for kinetic resolution, are well-established and applicable to the synthesis of chiral compounds mdpi.comunipd.it. These methods can transform prochiral substrates into chiral products with high enantiomeric excess nih.govunipd.it.

Integration of Chemical and Enzymatic Steps in this compound Synthesis

The integration of chemical and enzymatic steps allows for the design of efficient synthetic routes that capitalize on the strengths of each methodology beilstein-journals.orgnih.govnih.gov. A typical chemo-enzymatic pathway might involve a chemical reaction to build the basic carbon skeleton, followed by an enzymatic step to introduce stereochemistry or perform a selective functional group transformation that would be challenging using purely chemical methods nih.govnih.gov. Conversely, enzymatic reactions can generate intermediates that are then subjected to chemical transformations to complete the synthesis beilstein-journals.org. This synergistic approach can lead to shorter, more efficient, and more environmentally friendly synthetic routes compared to purely chemical or enzymatic methods alone nih.govnih.gov. For example, chemo-enzymatic strategies have been successfully applied to the synthesis of complex natural products and drug intermediates, demonstrating the power of this integrated approach beilstein-journals.orgnih.govnih.gov.

Novel Enzymatic Systems for this compound Precursor Derivatization

The discovery and engineering of novel enzymatic systems are continuously expanding the repertoire of transformations available for organic synthesis nih.gov. This includes enzymes capable of catalyzing new-to-nature reactions or exhibiting enhanced activity, selectivity, and stability nih.govrsc.org. For methylionone synthesis, novel enzymes could potentially be used for the selective oxidation or reduction of specific positions in precursor molecules, or for the stereoselective formation of C-C bonds nih.govnih.gov. Directed evolution and protein engineering are powerful tools for tailoring enzyme properties to specific synthetic needs, potentially enabling the efficient derivatization of methylionone precursors with high precision rsc.org. While specific novel enzymatic systems for methylionone precursor derivatization are not detailed in the provided results, the general trend in biocatalysis points towards the increasing availability of highly specialized enzymes for diverse synthetic applications nih.govmdpi-res.com.

Modern Organic Synthetic Strategies for this compound Analogues

Modern organic synthesis provides a wide array of powerful reactions and strategies for constructing complex molecules, including methylionone and its analogues nih.govsolubilityofthings.com. These strategies often focus on developing efficient and selective methods for bond formation and stereochemical control solubilityofthings.comkvmwai.edu.in.

Development of Innovative Methodologies for C-C Bond Formation in Ionone-Related Structures

The formation of carbon-carbon (C-C) bonds is a fundamental operation in organic synthesis, crucial for assembling the carbon framework of methylionone kvmwai.edu.inorganic-chemistry.org. Innovative methodologies for C-C bond formation in ionone-related structures often involve catalyzed reactions that offer high efficiency and control over regioselectivity and stereoselectivity nih.govorganic-chemistry.org. Examples of modern C-C bond forming reactions relevant to the synthesis of cyclic structures like the cyclohexene (B86901) ring found in methylionone include various metal-catalyzed coupling reactions, aldol (B89426) condensations, and cycloadditions kvmwai.edu.inorganic-chemistry.orgiitm.ac.inresearchgate.net. Research in this area focuses on developing milder reaction conditions, using more sustainable catalysts, and improving the efficiency and selectivity of these transformations nih.govorganic-chemistry.orgresearchgate.net. For instance, photo-induced C-C bond formation methodologies have been explored for constructing cyclic structures rsc.org. The synthesis of pseudo-methylionone, a key intermediate in methylionone production, involves C-C bond formation steps, often achieved through base-catalyzed condensation reactions, although newer methods aim to improve efficiency and reduce waste google.compatsnap.com.

Stereocontrolled Synthesis of this compound Stereoisomers

Methylionone exists as several stereoisomers, and controlling the stereochemistry during synthesis is essential for obtaining specific isomers with desired properties fragranceu.comtcichemicals.com. Stereocontrolled synthesis involves strategies that dictate the formation of specific stereoisomers, such as asymmetric catalysis, the use of chiral auxiliaries, or starting with enantiomerically pure building blocks d-nb.infonih.govrsc.org. For methylionone stereoisomers, this might involve controlling the stereochemistry of the double bond or the configuration of chiral centers in the cyclohexene ring or the side chain fragranceu.comtcichemicals.com. Modern approaches to stereocontrolled synthesis focus on developing highly efficient and selective catalytic systems, including chiral metal complexes and organocatalysts, that can induce asymmetry in the product nih.govd-nb.infouv.esresearchgate.net. Stereocontrolled reduction of ketone intermediates or stereoselective formation of C-C bonds are key strategies in the synthesis of chiral compounds mdpi.comd-nb.infonih.gov. The goal is to achieve high enantio- and diastereoselectivity, leading to the desired methylionone stereoisomer in high purity d-nb.infonih.gov.

Green Chemistry Principles in this compound Synthesis Optimization

The application of green chemistry principles in the optimization of this compound synthesis is an area of growing importance within the chemical industry, particularly in the context of producing fragrance ingredients sustainably fafai.in. Green chemistry aims to maximize efficiency and minimize hazardous impacts on human health and the environment throughout the chemical lifecycle fafai.in.

For fragrance molecules, including this compound, implementing green chemistry principles can involve several strategies:

Utilizing Renewable Feedstocks: Exploring the use of bio-based starting materials instead of petrochemical derivatives.

Developing Energy-Efficient Processes: Designing synthetic routes that require less energy input, potentially by operating at lower temperatures or pressures, or using more efficient catalysts.

Minimizing Waste Generation: Designing syntheses with high atom economy, where a larger proportion of the starting materials is incorporated into the final product, and reducing the use of auxiliary substances like solvents.

Using Safer Solvents and Reagents: Replacing hazardous solvents and reagents with less toxic or environmentally benign alternatives.

Employing Catalytic Methods: Utilizing catalytic reactions, which often require less energy and can be more selective, reducing unwanted byproducts.

Companies in the fragrance industry are increasingly incorporating green chemistry principles into their research and development processes. fafai.in. Tools like "EcoIngredient Compass" are being used to analyze and score ingredients based on parameters such as renewable carbon content, biodegradability, and adherence to green chemistry principles fafai.in. While specific detailed research findings on the green chemistry optimization of this compound synthesis were not extensively detailed in the search results, the broader industry trend indicates a focus on making the production of fragrance compounds like this compound more sustainable.

Retrosynthetic Analysis for Complex this compound Scaffolds

Retrosynthetic analysis is a powerful tool in organic synthesis design, working backward from the target molecule to identify simpler, readily available starting materials epdf.pubsit.edu.cn. For complex this compound scaffolds, retrosynthetic analysis is crucial for devising efficient and viable synthetic routes. This process involves disconnecting bonds in the target molecule using known reactions in reverse, identifying suitable synthetic equivalents (synthons), and evaluating potential synthetic strategies epdf.pub.

The complexity of this compound arises from its cyclic structure, the presence of a conjugated enone system, and potential stereocenters. Retrosynthetic analysis would typically involve identifying key disconnections that simplify the structure into manageable fragments. For example, a common approach in ionone (B8125255) synthesis, which shares structural features with this compound, involves the aldol condensation of citral (B94496) or a related aldehyde with acetone, followed by cyclization. Retrosynthetic analysis of this compound might similarly consider disconnections that lead back to acyclic precursors or simpler cyclic intermediates.

Elucidation of Biosynthetic and Biodegradation Pathways of Methylionene

Investigation of Methylionene Biosynthesis Pathways in Biological Systems

This compound, like other ionones, is primarily understood to be a product of carotenoid degradation in biological systems wikipedia.org. Carotenoids are widely distributed in bacteria, fungi, algae, and plants, serving as precursors for various apocarotenoids, including ionones sci-hub.senih.gov.

Identification of Key Intermediates and Precursors in this compound Biogenesis

The primary precursors for this compound, as a type of ionone (B8125255), are carotenoids wikipedia.orgnih.gov. Specifically, the oxidative cleavage of carotenoids like β-carotene is a known route to the formation of ionones and other apocarotenoids sci-hub.senih.govontosight.aifrontiersin.org. Lycopene is identified as a crucial intermediate in carotenoid synthesis, serving as a branch point for the generation of diverse carotenoids, including γ- and β-carotene, which are then subject to cleavage frontiersin.org.

Key intermediates in the broader carotenoid degradation pathway leading to apocarotenoids include isomers, epoxides, apocarotenones, and apocarotenals cirad.fr. The initial step in carotenoid degradation typically involves enzymatic cleavage by oxygenases, forming apocarotenoids frontiersin.org.

Role of Specific Metabolites in this compound Biosynthesis

Carotenoids themselves are the key metabolites that serve as the starting point for this compound biogenesis through degradation wikipedia.orgnih.gov. The enzymatic oxidative cleavage of carotenoids by specific carotenoid cleavage oxygenases (CCOs) or nonspecific enzymes like lipoxygenases and peroxidases leads to the formation of apocarotenoids, which include ionones sci-hub.senih.govresearchgate.net. Different developmental stages and environmental stresses can influence the expression of carotenoid cleavage genes and, consequently, the formation of apocarotenoids like ionones sci-hub.senih.gov.

Microbial Degradation and Biotransformation Pathways of this compound

Microorganisms play a significant role in the transformation and degradation of organic compounds, including this compound and related ionones omicsonline.orgomicsonline.orgmedcraveonline.com. Microbial biotransformation can lead to the breakdown of these compounds or their conversion into other metabolites medcraveonline.com.

Aerobic and Anaerobic Biodegradation Mechanisms of this compound

Biodegradation is the process by which microorganisms break down organic substances through metabolic or enzymatic processes omicsonline.orgomicsonline.org. This can occur under aerobic (with oxygen) or anaerobic (without oxygen) conditions omicsonline.orgomicsonline.org. While the search results discuss aerobic and anaerobic biodegradation in a general context of organic pollutants and waste omicsonline.orgomicsonline.orgmdpi.comnih.gov, and mention this compound in the context of micropollutant degradation amazonaws.com, specific detailed mechanisms for the aerobic and anaerobic biodegradation of this compound itself are not extensively described in the provided snippets.

However, studies on the microbial transformation of related ionones, such as β-ionone and α-methylionone by Aspergillus niger, indicate oxidative pathways leading to various hydroxylated and oxo derivatives asm.orgasm.org. This suggests that oxidative processes are likely involved in the microbial degradation of this compound under aerobic conditions. Anaerobic degradation typically involves different microbial communities and metabolic processes, often resulting in products like methane (B114726) and carbon dioxide omicsonline.orgomicsonline.org. The specific anaerobic pathways for this compound would require further investigation.

Characterization of Microbial Strains Involved in this compound Bioconversion

Several microbial strains have been identified as capable of biotransforming ionones and related compounds. Aspergillus niger JTS 191 has been shown to convert α-ionone, α-methylionone, and α-isomethylionone into various products researchgate.netasm.orgasm.org. Streptomyces strains have also been screened for their ability to hydroxylate β- and α-ionone asm.org.

Specific examples of microbial involvement in ionone bioconversion include:

Aspergillus niger JTS 191 converting β-ionone to products such as (R)-4-hydroxy-β-ionone and (S)-2-hydroxy-β-ionone, as well as various oxo and dehydro derivatives asm.org. This strain also transforms β-methylionone into analogous products asm.org.

Streptomyces strains demonstrating the capacity for regio- and stereoselective hydroxylation of ionones asm.org.

A combination of Geotrichum sp. and Bacillus sp. being involved in the degradation of lutein (B1675518) (a carotenoid) to produce β-ionone and other related compounds researchgate.net.

Standard activated sludge, containing a microbial community, being used in the biotransformation of α-isomethylionone tandfonline.com.

These findings highlight the diversity of microbial species capable of metabolizing ionones and methylionones, suggesting a range of potential bioconversion pathways and products depending on the specific microorganism and conditions.

Data Tables

Based on the search results, here is a table summarizing some microbial transformations of ionones and methylionones:

| Substrate | Microorganism(s) | Key Transformation Products | Source |

| β-Ionone | Aspergillus niger JTS 191 | (R)-4-hydroxy-β-ionone, (S)-2-hydroxy-β-ionone, oxo and dehydro derivatives | asm.org |

| β-Methylionone | Aspergillus niger JTS 191 | Analogous transformation products to β-ionone | asm.org |

| α-Ionone | Aspergillus niger JTS 191 | cis-3-hydroxy-α-ionone, trans-3-hydroxy-α-ionone, 3-oxo-α-ionone, dehydro derivatives | researchgate.netasm.org |

| α-Methylionone | Aspergillus niger JTS 191 | Bioconversion products analogous to α-ionone | asm.org |

| α-Isomethylionone | Aspergillus niger JTS 191 | Bioconversion products analogous to α-ionone | asm.org |

| α-Isomethylionone | Standard activated sludge | ( )-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one | tandfonline.com |

| β- and α-Ionone | Streptomyces strains | Hydroxylated derivatives | asm.org |

| Lutein (Carotenoid) | Geotrichum sp. and Bacillus sp. | β-ionone, 7,8-dihydrobeta-ionol, 7,8-dihydro-beta-ionone, 3-hydroxy-beta-ionone | researchgate.net |

Molecular Interactions and Structure Activity Relationships of Methylionene

Quantitative Structure-Activity Relationship (QSAR) Studies for Methylionene Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. thegoodscentscompany.comymdb.cafragranceu.comchem960.comnih.gov This approach is fundamental in predicting the biological activity of new compounds and understanding the molecular features that govern their interactions with biological targets. ymdb.canih.gov While specific detailed QSAR studies solely focused on a comprehensive series of this compound analogues were not extensively detailed in the provided search results, the principles and methodologies of QSAR are directly applicable to such investigations. QSAR modeling involves several key steps, including the selection of a relevant molecular dataset, generation and selection of molecular descriptors, and the development and validation of predictive models. fragranceu.com

Development of Predictive Models for this compound-Related Biological Activities

The development of predictive models in QSAR studies aims to create mathematical equations that can forecast the biological activity of a compound based on its molecular descriptors. ymdb.cafragranceu.com These models are built using statistical methods, such as multiple linear regression (MLR), multiple nonlinear regression (MNLR), or more advanced techniques like artificial neural networks (ANN) and machine learning algorithms. ymdb.cafragranceu.comthegoodscentscompany.com The process typically involves partitioning the dataset into training and test sets to build and validate the models. thegoodscentscompany.comfishersci.ca

For this compound analogues, predictive models could be developed to correlate structural features with specific biological activities, such as their odor intensity or quality, or their binding affinity to particular olfactory receptors. The reliability of these models is assessed through various validation techniques, including internal and external validation, and Y-randomization tests. fragranceu.comthegoodscentscompany.com The goal is to develop robust models that can accurately predict the activity of new, untested this compound analogues. fragranceu.comfragranceu.com

While specific data for this compound analogues was not found, a hypothetical data table illustrating the type of data used in developing such models is shown below:

| Compound (this compound Analogue) | Molecular Descriptor 1 | Molecular Descriptor 2 | ... | Biological Activity (e.g., Olfactory Threshold) |

|---|---|---|---|---|

| Analogue A | Value | Value | ... | Value |

| Analogue B | Value | Value | ... | Value |

Hypothetical table illustrating data used in QSAR model development for this compound analogues.

Molecular Descriptors and Their Correlation with Activity in this compound Series

Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties. thegoodscentscompany.comfragranceu.comnih.gov These can range from simple counts of atoms and bonds (0D descriptors) to more complex descriptors describing the molecule's 3D shape, electronic properties, and surface features. fragranceu.comnih.gov The selection of appropriate molecular descriptors is a critical step in QSAR, as they form the basis for the predictive models. thegoodscentscompany.comfragranceu.comnih.gov Descriptors that are constant throughout the dataset or highly correlated with each other are typically removed. thegoodscentscompany.comfragranceu.comnih.gov

In QSAR studies of this compound analogues, various classes of descriptors, including constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors, could be employed. chem960.comnih.gov The correlation between these descriptors and the observed biological activity helps to identify the key structural features that influence the activity. For instance, studies on other compound series have shown the importance of descriptors related to lipophilicity, molecular weight, and electronic properties in predicting biological activity. thegoodscentscompany.com Identifying which descriptors correlate strongly with the olfactory properties of this compound analogues can provide insights into the structural requirements for specific odor characteristics.

A hypothetical table showing the correlation between selected molecular descriptors and biological activity for a series of this compound analogues is presented below:

| Molecular Descriptor | Correlation Coefficient with Activity | Significance |

|---|---|---|

| Descriptor X (e.g., XLogP) | Value | Statistical Significance |

| Descriptor Y (e.g., Molecular Weight) | Value | Statistical Significance |

Hypothetical table illustrating the correlation between molecular descriptors and biological activity in a this compound series.

Investigation of this compound Interactions with Olfactory Receptors

The perception of odor, including that of this compound and its isomers, begins with the interaction of odorant molecules with olfactory receptors (ORs) located in the nasal epithelium. nih.govuni.lu Olfactory receptors are a large family of G protein-coupled receptors (GPCRs) that are responsible for detecting a vast array of volatile chemicals. uni.lu Unlike receptors that bind to specific ligands, ORs often display affinity for a range of odorant molecules, and conversely, a single odorant molecule can bind to multiple ORs with varying affinities. This combinatorial activation of ORs forms the basis of odor discrimination.

Investigating the interaction of this compound with olfactory receptors involves understanding how the molecule binds to the receptor, the resulting changes in receptor conformation, and the structural features of both the odorant and the receptor that govern recognition and discrimination.

Elucidation of Odorant-Olfactory Receptor Binding Modes at a Molecular Level

Understanding how odorant molecules like this compound bind to olfactory receptors at a molecular level is a key area of research. Due to challenges in obtaining experimental structures of ORs, computational methods such as homology modeling, molecular docking, and molecular dynamics simulations play a crucial role in elucidating binding modes. nih.gov These methods help to predict how an odorant fits into the binding pocket of an OR and the specific interactions that occur.

Studies on other odorant-receptor pairs have revealed that odorant binding often involves a diffuse set of van der Waals contacts, and sometimes hydrogen bonding interactions, within the receptor's binding pocket. The binding pocket in Class II ORs, which represent the majority of human ORs and respond to a wide variety of odorants, appears to recognize odorants primarily through van der Waals interactions. For this compound, its specific binding mode would involve fitting its structure into the binding pocket of responsive ORs, forming various non-covalent interactions with the amino acid residues lining the pocket. The precise orientation and interactions can vary depending on the specific this compound isomer and the OR subtype.

Conformational Dynamics of Olfactory Receptors Upon this compound Binding

Upon binding of an odorant agonist, olfactory receptors undergo conformational changes that lead to the activation of intracellular signaling pathways. nih.gov These dynamic structural changes are essential for transducing the external chemical signal into an intracellular biological response. nih.gov Molecular dynamics simulations are a valuable tool for simulating these conformational changes and understanding the dynamic interplay between the odorant and the receptor. nih.gov

Research on other ORs, such as human OR51E2, has shown that odorant binding can induce conformational changes in specific regions of the receptor, such as extracellular loop 3 (ECL3), which are critical for activation. nih.gov While specific studies on the conformational dynamics of ORs upon this compound binding were not detailed in the search results, it is understood that this compound, as an odorant, would induce similar structural rearrangements in the ORs it activates. These changes would facilitate the interaction with downstream signaling proteins, such as G proteins, initiating the olfactory signal transduction cascade.

Structural Basis of this compound Odorant Recognition and Discrimination

The ability of the olfactory system to recognize and discriminate between a vast number of odorants, including the different isomers of this compound, is based on the structural diversity of olfactory receptors and the specific interactions they form with odorant molecules. nih.gov The diversity in the amino acid sequences of ORs, particularly in the transmembrane domains that form the binding pocket, provides the structural basis for their differential binding to various odorants.

For this compound isomers, their distinct odor profiles (e.g., the orris and violet notes of alpha-isomethylionone compared to the milder character of alpha-n-methylionone or the leather note of beta-n-methylionone) are a result of their unique interactions with specific sets of olfactory receptors. Even small changes in the molecular structure or stereochemistry of an odorant can lead to significant differences in odor quality. This suggests that the precise shape, size, and distribution of chemical features (like hydrophobic regions or potential hydrogen bonding sites) on the this compound molecule dictate which ORs it can bind to and with what affinity, ultimately contributing to its perceived odor. The combinatorial activation pattern of different ORs by a specific this compound isomer is interpreted by the brain as a unique smell.

Ligand-Based and Structure-Based Design Principles Applied to this compound Derivatives

The design and modification of this compound derivatives are significantly guided by principles of both ligand-based and structure-based approaches, particularly in the context of their application as fragrance compounds. These methods aim to elucidate the relationship between chemical structure and olfactory activity, facilitating the rational design of novel compounds with desired odor profiles and intensities. Structure-Activity Relationship (SAR) studies are fundamental to this process.

Ligand-based design principles are applied when detailed structural information about the target olfactory receptor is unavailable. In this approach, the focus is on analyzing the chemical properties and structural features of known this compound isomers and derivatives that exhibit specific olfactory characteristics. By identifying common structural motifs, pharmacophores, and physicochemical properties (such as hydrophobicity, polarity, and molecular shape) among active compounds, models can be developed to predict the activity of new, untested derivatives iaanalysis.comresearchgate.netfrontiersin.org. Techniques such as Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling fall under this category iaanalysis.comresearchgate.netfrontiersin.orgbris.ac.uk. QSAR studies attempt to correlate a compound's biological activity with its computed molecular descriptors, allowing for the prediction of activity based on structural variations researchgate.netbris.ac.uk. For this compound derivatives, this involves correlating structural parameters with perceived odor quality and intensity. Olfactophore models, analogous to pharmacophore models used in drug design, are increasingly employed in fragrance SAR studies to describe the spatial arrangement of features essential for olfactory receptor interaction mdpi.com.

Structure-based design, conversely, relies on the three-dimensional structure of the target receptor protein iaanalysis.comresearchgate.net. While obtaining high-resolution structures of olfactory receptors remains challenging, advancements in techniques like cryo-EM are providing insights mdpi.com. If the structure of an olfactory receptor known to bind this compound or its derivatives were available, structure-based methods such as molecular docking could be employed. Molecular docking simulates the binding of a ligand (this compound derivative) to the receptor's binding site, predicting the preferred orientation and binding affinity iaanalysis.comfrontiersin.orgnih.gov. This allows for the rational modification of the ligand structure to optimize interactions with specific amino acid residues in the receptor binding pocket, thereby enhancing potency or altering odor quality. Although direct structure-based design specifically for this compound binding to its cognate olfactory receptors is less commonly reported compared to ligand-based approaches due to the limited availability of receptor structures, the principles are applicable as receptor structures become more accessible bris.ac.ukmdpi.com.

SAR studies on this compound and its derivatives have revealed the critical role of specific structural features in determining their olfactory profiles. Methylionone itself is a synthetic fragrance compound with a sweet, floral, and slightly woody aroma ontosight.ai. It is a methyl-substituted derivative of ionone (B8125255) ontosight.ai. Different isomers of methylionone exhibit distinct odor characteristics. For instance, alpha-isomethylionone is reminiscent of orris and violets with a fine odor, while beta-isomethylionone has an interesting, powdery, orris-like scent with woody aspects bris.ac.uk. Alpha-n-methylionone is described as milder and more delicate than alpha-ionone, and beta-n-methylionone has a beta-ionone-like odor with a distinct leather note bris.ac.uk. These differences highlight how subtle changes in the position of methyl groups and double bonds within the ionone backbone significantly impact the interaction with olfactory receptors and thus the perceived smell bris.ac.uk.

Further research into derivatives involves modifying the cyclohexenyl ring and the butenone side chain. Studies on related compounds like the irones, which have a methyl group in the ring, demonstrate a powerful and pleasant violet odor superior to ionones and methylionones, indicating the importance of ring substitution bris.ac.uk. The geometry of unsaturated bonds also plays a crucial role; (E) and (Z) isomers can exhibit different sensory profiles bris.ac.uk. For example, (E)-8-methyl-alpha-ionone has an artificial violet odor, while its (Z)-isomer has a pleasant, woody, tobacco-like scent bris.ac.uk. This suggests that the three-dimensional shape of the molecule is critical for determining odor quality bris.ac.uk.

Computational modeling techniques, including computer-assisted molecular modeling and molecular graphics, are valuable tools in analyzing the molecular properties of active compounds in three dimensions and can assist in identifying key structural elements responsible for odor bris.ac.uk. The super-imposition of structurally modified compounds with known odorants can help identify osmophoric structural parts and potentially predict new odorants with similar properties bris.ac.uk.

While specific detailed data tables directly linking this compound derivative structures to quantitative receptor binding affinities or comprehensive QSAR models were not extensively found in the immediate search results, the principles of ligand-based SAR are clearly applied in the fragrance industry to understand and predict the olfactory properties of these compounds based on their structural variations and comparisons to known odorants bris.ac.ukmdpi.com. The distinct odor profiles of different methylionone isomers serve as a foundational dataset for such ligand-based analyses.

| Compound Isomer/Derivative | Representative Odor Description | Key Structural Feature Variation |

| Methylionone (mixture) | Sweet, floral, slightly woody | Methyl-substituted ionone backbone |

| alpha-Isumethylionone | Orris, violet, fine odor | Isomeric variation, potentially methyl group position/configuration |

| beta-Isumethylionone | Powdery, orris-like, woody aspects | Isomeric variation, potentially methyl group position/configuration |

| alpha-n-Methylionone | Milder, delicate (compared to alpha-ionone) | Position of methyl group |

| beta-n-Methylionone | beta-ionone-like, distinct leather note | Position of methyl group |

| Irones (e.g., alpha-, gamma-irones) | Powerful, pleasant violet odor | Methyl group in the cyclohexene (B86901) ring |

| (E)-8-methyl-alpha-ionone | Artificial violet odor | Configuration of double bond |

| (Z)-8-methyl-alpha-ionone | Woody, tobacco-like odor | Configuration of double bond |

This table illustrates the qualitative structure-activity relationships observed among different this compound isomers and related compounds, highlighting how variations in structure lead to distinct olfactory perceptions.

Advanced Analytical Methodologies for Methylionene Research

High-Resolution Spectrometric Techniques for Methylionene Characterization

High-resolution spectrometric techniques are fundamental in determining the precise mass, elemental composition, and structural features of methylionenes and their transformation products.

Application of Mass Spectrometry (e.g., UPLC-QTOF/MS/MS) for this compound and Metabolites

Mass spectrometry (MS), particularly when coupled with advanced chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC), offers a powerful platform for the analysis of complex mixtures containing methylionenes and their potential metabolites. UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) and tandem MS (MS/MS) provide high resolution and accurate mass measurements, which are crucial for identifying and quantifying compounds in intricate biological or environmental samples. perflavory.comresearchgate.netplos.orgmdpi.comacs.orgfrontiersin.org

This technique allows for the separation of various this compound isomers and derivatives by UPLC before they enter the QTOF MS. The QTOF analyzer provides precise mass-to-charge ratio (m/z) measurements, enabling the determination of elemental compositions. researchgate.netmdpi.com MS/MS fragmentation provides structural information by breaking down the parent ions into characteristic fragments, creating a unique spectral fingerprint for each compound. slideshare.net This is particularly valuable for the identification of metabolites, which may be present at lower concentrations and have altered structures compared to the parent compound. UPLC-QTOF/MS/MS has been demonstrated as an effective approach for comprehensive profiling and identification of metabolites in various biological matrices. perflavory.complos.orgacs.orgfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Pathway Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, including methylionenes. researchgate.netslideshare.netjchps.comlibretexts.orgrsc.org Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide valuable information about the number, type, and connectivity of atoms within a molecule. slideshare.netjchps.comlibretexts.org

¹H NMR reveals the different types of protons and their chemical environments, as well as their coupling interactions, which helps in mapping the carbon-hydrogen framework. slideshare.netjchps.comlibretexts.org ¹³C NMR provides information about the carbon skeleton and the different types of carbon atoms present. slideshare.netlibretexts.org Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, offer more complex correlation data, allowing for the assignment of signals and the confirmation of structural connectivity, even for complex this compound derivatives. researchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can unequivocally determine the structure of isolated methylionenes and identify structural changes that occur during metabolic processes. slideshare.netjchps.comlibretexts.orgrsc.org NMR can also be applied to study reaction mechanisms and potentially trace metabolic pathways by analyzing labeled precursors or intermediates. rsc.org

Chromatographic Separations of this compound Stereoisomers and Derivatives

Methylionenes can exist as various isomers, including structural isomers and stereoisomers (e.g., enantiomers and diastereomers), which may possess different olfactory properties and biological activities. wikipedia.orgchiralpedia.comsigmaaldrich.com Chromatographic techniques are essential for separating these closely related compounds to allow for their individual characterization and study.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the separation of this compound stereoisomers and derivatives. chiralpedia.comresearchgate.netosti.gov Chiral stationary phases are often used in HPLC and GC to achieve the separation of enantiomers, which have identical physical properties in a non-chiral environment but interact differently with a chiral stationary phase. chiralpedia.comsigmaaldrich.comosti.gov Diastereomers, which have different physical properties, can often be separated using standard achiral chromatographic columns. nih.gov The choice of stationary phase, mobile phase, and chromatographic conditions is optimized to achieve sufficient resolution for the specific mixture of this compound isomers being analyzed. chiralpedia.comsigmaaldrich.com Preparative chromatography can also be used to isolate pure isomers for further spectroscopic analysis or biological testing. chiralpedia.comsigmaaldrich.com

Cryo-Electron Microscopy in Elucidating Receptor-Ligand Interactions with this compound

While traditionally applied to large biological macromolecules, Cryo-Electron Microscopy (Cryo-EM) is increasingly being used to study the interactions of small molecules with their protein targets, including receptors. nih.govportlandpress.comresearchgate.netacspubs.orgmdpi.com If methylionenes are found to interact with specific protein receptors, Cryo-EM could potentially provide high-resolution structural information about these interactions.

Cryo-EM allows for the visualization of protein structures in a near-native state without the need for crystallization. nih.govportlandpress.com This is particularly advantageous for membrane proteins, such as olfactory receptors, which are often challenging to crystallize. portlandpress.comresearchgate.net By obtaining Cryo-EM images of a receptor in the presence of a this compound ligand, it may be possible to determine the binding site of the ligand on the receptor and understand the conformational changes induced by ligand binding. nih.govacspubs.orgmdpi.com This structural information can provide insights into the molecular basis of olfaction or other biological effects mediated by methylionenes and inform structure-based design efforts if applicable. nih.govportlandpress.comacspubs.org Recent advancements in Cryo-EM have enabled the determination of protein-ligand complex structures at increasingly higher resolutions. portlandpress.comresearchgate.net

Compound Names and PubChem CIDs

Computational Chemistry Applications in Methylionene Research

Quantum Mechanical Calculations for Methylionene Reactivity and Electronic Structure

Quantum mechanical (QM) calculations are essential for understanding the electronic structure and reactivity of molecules at a fundamental level. afjbs.comwikipedia.org These methods solve the Schrödinger equation to describe the behavior of electrons in atoms and molecules, providing detailed information about chemical bonding, molecular geometry, and electronic properties. openaccessjournals.comafjbs.comwikipedia.org Density Functional Theory (DFT) is a widely used QM method for studying the electronic structure of molecules and solids due to its balance of accuracy and computational cost. afjbs.commdpi.comtoronto.edu

QM calculations can be applied to this compound to investigate its electronic structure, including the distribution of electron density and molecular orbitals. This information is crucial for understanding its chemical behavior and predicting how it might react with other substances. afjbs.com QM calculations can also be used to study reaction pathways and transition states, providing insights into the mechanisms and kinetics of reactions involving this compound. wikipedia.orgmdpi.com While specific studies on this compound were not found, QM methods are routinely used to predict the structure and reactivity of various organic molecules and transition metal complexes. afjbs.commdpi.com Hybrid QM/MM approaches are also employed to study reactions in larger systems by treating the reactive part quantum mechanically and the rest with molecular mechanics. mpg.de

Machine Learning and Artificial Intelligence in this compound Studies

Predictive Modeling for this compound-Related Chemical Reactivity

Predictive modeling using ML can be applied to forecast the chemical reactivity of molecules. youtube.comchemrxiv.orgnih.govrsc.org By training ML models on datasets of known reactions and reactivity data, researchers can build models that predict the outcomes or rates of reactions for new or untested compounds, including those related to this compound. youtube.comnih.gov These models can help prioritize experiments and guide the design of synthetic routes. youtube.comnih.gov Various molecular descriptors, including those derived from DFT calculations, can be used as features to represent molecules in these models. youtube.comprotoqsar.com Graph machine learning, which learns directly from molecular graphs, has shown promise in predicting chemical properties, including reactivity. chemrxiv.org

Data-Driven Approaches for this compound Discovery and Design

Data-driven approaches, powered by ML and AI, are being used to accelerate the discovery and design of new chemicals. nextmol.comeuropean-mrs.comumn.eduneovarsity.org By leveraging large chemical databases and applying ML algorithms, researchers can explore vast chemical spaces to identify potential candidates with desired properties. nextmol.comumn.eduneovarsity.org Unsupervised ML methods, such as dimensionality reduction and clustering, can help visualize and understand the chemical space, identifying groups of molecules with similar features. nextmol.com Supervised learning models can then be used to predict properties and prioritize promising compounds for synthesis and testing. nextmol.com These approaches can potentially be applied to the discovery and design of novel compounds with structural similarities to this compound or with desired fragrance properties. Generative models are also emerging as tools for designing new chemical structures with optimized properties. nih.gov

Chemoinformatics and Database Development for this compound and Related Structures

Chemoinformatics is an interdisciplinary field that uses computational and informational techniques to handle chemical information. mtu.edue-bookshelf.dewalshmedicalmedia.com It plays a vital role in managing, analyzing, and utilizing chemical data, including molecular structures, properties, and reactions. e-bookshelf.dewalshmedicalmedia.com Chemical databases are central to chemoinformatics, serving as repositories for vast amounts of chemical information. walshmedicalmedia.comnih.gov

Chemoinformatics techniques are essential for organizing and analyzing data related to this compound and its derivatives. This includes developing and utilizing databases that store structural information, physicochemical properties, and potentially biological or environmental data. walshmedicalmedia.comnih.gov These databases enable efficient searching, retrieval, and analysis of chemical information. walshmedicalmedia.com Chemoinformatics tools can also be used to calculate molecular descriptors, perform similarity searches, and build quantitative structure-activity/property relationship (QSAR/QSPR) models for this compound-related compounds. protoqsar.come-bookshelf.de The development of robust cheminformatics software is crucial for handling the complexities of chemical data and supporting research in areas like structure-activity relationship analysis. medchemica.com

Environmental Fate and Transformation Research of Methylionene

Degradation Kinetics and Persistence Assessment of Methylionene in Environmental Compartments

The environmental persistence of a chemical is a measure of its propensity to remain in the environment before being transformed by chemical or biological processes. nih.gov This is a critical component in risk assessment, as persistent substances have a longer timeframe to exert potential effects and to be transported far from their original point of release. cefic-lri.orgresearchgate.net Persistence is typically evaluated by determining the degradation half-life (DT50), which is the time it takes for 50% of the applied substance to be dissipated. cefic-lri.orgekb.eg

Degradation kinetics for chemical compounds in the environment often follow first-order models, where the rate of degradation is proportional to the concentration of the substance. ekb.egnih.gov However, the actual dissipation pattern can be more complex. Assessments of persistence should ideally cover all environmental compartments, including water, sediment, and soil, as a substance may be persistent in one compartment but not in others. cefic-lri.org

Based on data for the related compound β-ionone, rapid degradation is expected in the atmosphere. oecd.org The persistence of methylionone in soil and water would be influenced by its bioavailability and susceptibility to microbial degradation and abiotic processes.

Table 1: Conceptual Overview of Persistence and Half-Life (DT50) in Environmental Assessment This table provides a general framework for how persistence is categorized based on degradation half-lives in different environmental compartments, as used in regulatory assessments. Specific values for this compound are not available.

| Environmental Compartment | Half-Life for "Persistent" (P) Classification | Half-Life for "Very Persistent" (vP) Classification |

| Freshwater/Estuarine Water | > 40 days | > 60 days |

| Marine Water | > 60 days | > 60 days |

| Freshwater/Estuarine Sediment | > 120 days | > 180 days |

| Marine Sediment | > 180 days | > 180 days |

| Soil | > 120 days | > 180 days |

Source: General criteria adapted from regulatory frameworks like REACH. cefic-lri.org

Mechanisms of Abiotic Transformation of this compound in the Environment

Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. navy.mil The main abiotic pathways relevant to organic compounds like methylionone in the environment are photolysis (or photodegradation), hydrolysis, and oxidation. nih.govnih.gov

Photolysis: This process involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. nih.gov For compounds in the atmosphere or the upper layers of surface water, photolysis can be a significant degradation pathway. nih.gov Research on the structurally related β-ionone indicates that it is rapidly degraded in the air. Calculations predict a half-life of approximately 1.6 hours for its reaction with hydroxyl (OH) radicals and about 18 minutes for its reaction with ozone, making atmospheric photolysis a major removal mechanism. oecd.org Given the structural similarities, methylionone is also expected to undergo rapid atmospheric photodegradation.

Hydrolysis: This is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. nih.gov The susceptibility of a compound to hydrolysis depends on the presence of specific functional groups (e.g., esters, amides). The chemical structure of methylionone, like β-ionone, lacks functional groups that are readily hydrolyzable under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for methylionone in the environment. oecd.org

Oxidation: Abiotic oxidation can occur in soil and aquatic sediments, often mediated by naturally occurring minerals such as manganese dioxide (MnO₂). nih.gov This process can be a key dissipation mechanism for certain organic pollutants. nih.gov While this pathway is theoretically possible for methylionone, specific studies investigating its abiotic oxidation by environmental minerals have not been identified. The primary degradation route for ionones and similar compounds in water and soil is generally considered to be microbial (biotic) degradation. nih.gov

Transport and Distribution of this compound and its Transformation Products in Environmental Media

The transport and distribution of a chemical in the environment describe how it moves between and partitions into different environmental compartments: air, water, soil, sediment, and biota. usda.gov This behavior is governed by the substance's physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and the characteristics of the environment. nih.gov

Multi-media fate models, such as the Mackay model, are used to predict the environmental distribution of chemicals. nih.govresearchgate.net These models estimate the percentage of a chemical that will reside in each compartment at equilibrium. oecd.org

While a specific fate model for methylionone is not available, a Mackay Level I model for the related compound β-ionone provides a useful surrogate for understanding its likely distribution. The model predicts that if β-ionone is released into the environment, it will partition primarily into water, soil, and sediment, with a smaller fraction remaining in the air. oecd.org

Table 2: Predicted Environmental Distribution for β-Ionone (as a proxy for this compound) This interactive table shows the predicted percentage of β-ionone that would partition into various environmental compartments according to a Mackay Level I distribution model.

| Environmental Compartment | Predicted Distribution (%) |

| Water | 34% |

| Soil | 27% |

| Sediment | 27% |

| Air | 12% |

| Other (Suspended Solids, Fish, etc.) | <1% |

Source: Data from OECD SIDS assessment for β-Ionone. oecd.org

The estimated octanol-carbon partition coefficient (Koc) for β-ionone suggests it has a moderate tendency to adsorb to organic matter in soil and sediment. oecd.org This property would limit its mobility in soil and reduce its concentration in the water column, leading to accumulation in sediment. Transformation products of methylionone, which are generally more polar than the parent compound, would be expected to be more mobile and remain predominantly in the water phase. nih.gov

Impact of Environmental Factors on this compound Degradation Pathways

The rate and pathway of a chemical's degradation are significantly influenced by various environmental factors. mdpi.comresearchgate.net These factors can affect both abiotic and biotic transformation processes.

Light: The intensity and spectrum of sunlight are critical for photodegradation. The degradation rate of a compound via photolysis is directly related to the amount of light it absorbs. researchgate.net Therefore, methylionone degradation in surface waters would be faster on clear, sunny days and at lower latitudes. The presence of other substances, such as dissolved organic matter (humic acids), can act as photosensitizers, accelerating degradation, or as light screens, slowing it down. nih.govresearchgate.net

Temperature: Chemical reaction rates generally increase with temperature. mdpi.comfrontiersin.org Therefore, the degradation of methylionone through both abiotic (e.g., oxidation) and biotic pathways is expected to be faster in warmer conditions. Conversely, in colder climates or during winter, its persistence in soil and water would likely increase. researchgate.netfrontiersin.org

pH: The acidity or alkalinity of the medium can profoundly affect chemical stability and degradation rates, particularly for hydrolysis. nih.gov While hydrolysis is not a major pathway for methylionone, pH can also influence other processes. For instance, the activity of microbial populations responsible for biodegradation is often optimal within a specific pH range. frontiersin.org Abiotic oxidation rates can also be pH-dependent. nih.gov

Presence of Other Substances: The composition of the environmental matrix plays a crucial role. In soil and sediment, the amount of organic carbon influences the sorption of methylionone, which in turn affects its bioavailability for degradation. kpu.ca In aquatic systems, the presence of radical scavengers can inhibit indirect photolysis, while sensitizers can enhance it. nih.gov

Table 3: Summary of Potential Environmental Factor Impacts on this compound Degradation This table summarizes the general effects of key environmental factors on the primary degradation pathways relevant to this compound.

| Environmental Factor | Potential Impact on Degradation Rate | Affected Pathway(s) | Rationale |

| Increasing Light Intensity | Increase | Photolysis | More photons are available to initiate photochemical reactions. researchgate.net |

| Increasing Temperature | Increase | Photolysis, Oxidation, Biodegradation | Higher kinetic energy increases the frequency and energy of molecular collisions, accelerating reaction rates. researchgate.netmdpi.com |

| pH | Variable | Oxidation, Biodegradation | Can alter the chemical species present and affect the activity of microorganisms. nih.govnih.gov |

| Organic Matter Content | Variable | Photolysis, Biodegradation | Can act as a light screen (inhibiting photolysis) or sensitizer (B1316253) (enhancing it); high sorption to organic matter can reduce bioavailability for biodegradation. nih.govkpu.ca |

Emerging Research Directions and Interdisciplinary Applications of Methylionene Science

Methylionone in Materials Science and Engineering

While direct applications of methylionone in materials science are still in early exploratory stages, its classification as a terpenoid derivative places it within a class of molecules gaining significant attention for the development of sustainable and functional polymers. rsc.orgmdpi.com Terpenes and terpenoids are abundant, renewable feedstocks derived from biomass, positioning them as attractive alternatives to petroleum-based raw materials for polymer synthesis. rsc.orgemerald.com The research in this area focuses on leveraging the inherent chemical structures of terpenoids to create new materials with unique properties. tandfonline.comresearchgate.net

The integration of terpenoid derivatives into novel materials is an active area of research. tandfonline.com The chemical scaffold of molecules like methylionone, featuring a cyclohexene (B86901) ring, a ketone functional group, and an unsaturated side chain, offers multiple sites for chemical modification. labproinc.com Scientists are exploring ways to convert the functional groups present in various terpenes into polymerizable moieties. emerald.com For example, terpenes can be functionalized with hydroxyl or carboxyl groups to be used in the synthesis of polyesters and polyamides. tandfonline.comresearchgate.net Other strategies involve transforming terpenes into lactones via oxidation, which can then undergo ring-opening polymerization to create polyesters. mdpi.com Although these methods have been primarily applied to more common terpenes like pinene and limonene, the chemical principles could theoretically be extended to methylionone, allowing its unique structural features to be incorporated into new material designs.

The development of terpene-based monomers is a key strategy for creating sustainable polymers. emerald.com A common approach involves the hydroboration-oxidation of C=C double bonds in terpenes to install hydroxyl groups, which can then be reacted to add polymerizable functionalities like acrylates or methacrylates. emerald.com These modified terpene monomers can then readily undergo polymerization. Another established method is the cationic polymerization of terpenes that possess olefinic moieties. emerald.com

While the direct polymerization of methylionone has not been extensively documented, its molecular structure suggests potential as a precursor for monomer synthesis. The ketone group and the double bonds could be chemically modified to introduce polymerizable groups, similar to strategies used for other terpenoids. mdpi.comemerald.com This would transform methylionone from a simple fragrance molecule into a building block for advanced, bio-based polymers, contributing to the field of green polymer chemistry. emerald.com

Biotechnological Production of Methylionene and Analogues

The increasing demand for natural and sustainably sourced flavor and fragrance compounds has driven research into the biotechnological production of methylionone and its analogues. scienceopen.com These methods offer an alternative to chemical synthesis, which relies on petrochemical precursors, or extraction from plants, which can be inefficient and costly. scienceopen.comacs.org Metabolic engineering of microorganisms like bacteria and yeast has emerged as a promising platform for producing ionones. nih.govfrontiersin.org

The biosynthesis of ionones in engineered microbes typically involves the introduction of a pathway to produce β-carotene, followed by the expression of a carotenoid cleavage dioxygenase (CCD) enzyme, which cleaves the β-carotene to yield β-ionone. frontiersin.org Various microorganisms have been successfully engineered for this purpose, including Escherichia coli and the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica. scienceopen.comnih.gov Researchers have achieved significant improvements in production titers through strategies like optimizing enzyme localization and using β-carotene hyper-producing strains. frontiersin.org

In addition to de novo synthesis, microbial biotransformation can be used to produce methylionone analogues. For instance, the fungus Aspergillus niger has been shown to convert α-methylionone and α-isomethylionone into several hydroxylated and oxidized derivatives. nih.gov This demonstrates the potential of using microorganisms to create a diverse range of methylionone-related compounds with potentially novel sensory properties.

| Microorganism | Compound | Reported Titer | Cultivation Scale |

|---|---|---|---|

| Escherichia coli | β-ionone | 500 mg/L | Bioreactor |

| Saccharomyces cerevisiae | β-ionone | 180 mg/L | Shake Flask |

| Yarrowia lipolytica | β-ionone | 4 g/L | Fermentation from hydrolysate |

| Aspergillus niger | Hydroxy & Oxo derivatives | N/A (Biotransformation) | N/A |

Data sourced from multiple studies on ionone (B8125255) biosynthesis. scienceopen.comnih.govnih.gov

Advanced Research on Olfactory Perception and Biosensors Utilizing this compound Interactions

The perception of odor begins with the interaction between an odorant molecule, such as methylionone, and olfactory receptors (ORs) located on neurons in the nasal cavity. wikipedia.org ORs are G protein-coupled receptors (GPCRs), and a single odorant can activate a unique combination of these receptors, creating a specific "code" that the brain interprets as a distinct smell. nih.gov Advanced research seeks to deorphanize these receptors—that is, to identify the specific ligands that activate them—to better understand the principles of olfactory coding. mdpi.com

This fundamental understanding of molecular recognition is being harnessed to develop novel biosensors. nih.gov These devices combine a biological recognition element, like an OR, with a physical transducer to convert the binding event into a measurable signal. Research has shown that β-ionone can induce specific stress responses in bacterial cells. nih.gov Using E. coli cells engineered with lux genes under the control of stress-sensitive promoters, it was demonstrated that β-ionone induces oxidative stress, providing a direct example of a whole-cell biosensor detecting the physiological impact of an ionone. nih.gov Such biosensors could be used for a wide range of applications, from environmental monitoring to food quality control.

Future Methodological Innovations in this compound Research (e.g., Automation, High-Throughput Screening)

High-throughput screening (HTS) is another critical innovation. The challenge of matching hundreds of olfactory receptors to a vast chemical space of odorants is a significant bottleneck in olfactory science. nih.gov HTS technologies, including fluorescence-based assays and automated electrophysiology, are being developed to rapidly screen compound libraries against arrays of olfactory receptors. nih.govnih.gov This will allow researchers to quickly identify the receptors that respond to methylionone and its derivatives, clarifying its olfactory code.

Furthermore, in silico (computational) approaches are becoming increasingly powerful. By creating computer models of olfactory receptors, researchers can perform virtual screenings of thousands of molecules to predict which ones are likely to be ligands. plos.orgnih.gov This method can prioritize candidates for more time-consuming experimental validation, dramatically increasing the efficiency of discovering new agonists and antagonists for specific receptors. plos.orgplos.org These integrated approaches, combining AI, HTS, and in silico modeling, represent the future of fragrance science and will undoubtedly lead to a deeper understanding of methylionone.

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Methylionene from natural sources like Sclerophoma pythiophila?

To isolate this compound, researchers should employ chromatographic techniques (e.g., HPLC, GC-MS) coupled with bioassay-guided fractionation to identify bioactive fractions . Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For novel compounds, X-ray crystallography is essential to resolve stereochemistry. Documentation must adhere to journal guidelines, including purity assessments (e.g., elemental analysis, HPLC purity ≥95%) and detailed synthetic protocols for reproducibility .

Q. How should researchers design initial bioactivity screens for this compound to ensure statistical rigor?

Bioactivity assays (e.g., antimicrobial, cytotoxic) should follow dose-response experiments with triplicate measurements and appropriate controls (positive/negative). Use standardized cell lines or microbial strains from repositories like ATCC. Statistical power analysis must determine sample sizes, and data should be analyzed via ANOVA or non-parametric tests (e.g., Kruskal-Wallis) with post-hoc corrections (e.g., Tukey’s test). Include IC50/EC50 calculations with confidence intervals .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across studies?

Contradictions often arise from variability in experimental conditions (e.g., solvent polarity, cell culture media). To address this:

- Perform meta-analyses of published data, highlighting confounding variables (e.g., pH, temperature).

- Replicate studies under controlled conditions using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays).

- Use cheminformatics tools (e.g., molecular docking, QSAR) to predict binding modes and validate with mutagenesis studies .

Q. What advanced techniques are critical for studying this compound’s interactions with biological targets at the molecular level?

- Cryo-EM or X-ray crystallography : Resolve 3D structures of this compound-target complexes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH, ΔS).

- NMR-based ligand-observed experiments (e.g., STD-NMR, WaterLOGSY): Map interaction epitopes.

- Kinetic assays : Determine inhibition constants (Ki) and catalytic efficiency (kcat/KM) under steady-state conditions .

Methodological Best Practices

Q. How should researchers handle limited availability of this compound for large-scale studies?

- Optimize synthetic routes (e.g., catalytic asymmetric synthesis) to improve yields.

- Use microplate-based assays (e.g., 384-well format) to minimize compound consumption.

- Collaborate with natural product synthesis consortia for scalable production .

Q. What strategies ensure robust data interpretation in this compound’s structure-activity relationship (SAR) studies?

- Employ multivariate statistical analysis (e.g., PCA, PLS regression) to correlate structural descriptors with bioactivity.

- Validate SAR hypotheses via site-directed mutagenesis or chemical modification (e.g., methyl scanning, halogenation).

- Deposit raw spectral data and crystallographic coordinates in public repositories (e.g., PubChem, PDB) for peer validation .

Data Reporting and Reproducibility

Q. How should conflicting spectroscopic data for this compound be documented and addressed?

- Provide full spectral assignments (NMR, IR) in supplementary materials, including solvent peaks and calibration details.

- Cross-validate with independent labs using identical instrumentation (e.g., 600 MHz NMR with cryoprobes).

- Report anomalous signals as “unassigned” rather than omitting them, with notes on potential impurities .

Q. What are the minimum data requirements for publishing this compound’s synthetic protocols?

- Step-by-step procedures : Solvents, temperatures, reaction times, and workup methods.

- Characterization metrics : Melting points, optical rotation, spectral peaks (δ in ppm, J in Hz), and chromatographic retention times.

- Yield optimization tables : Variations in catalysts, solvents, and stoichiometry with corresponding yields .

Navigating Literature Gaps

Q. How can researchers formulate hypotheses when prior studies on this compound are sparse?

- Use bioinformatics tools (e.g., AntiSMASH, BLAST) to identify biosynthetic gene clusters in Sclerophoma pythiophila.

- Propose analog synthesis based on structurally related ionophores (e.g., valinomycin) with known mechanisms.

- Design phenotypic screens to uncover novel targets via transcriptomics or proteomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.